molecular formula C6H4ClNO3 B1415092 2-Chloro-6-hydroxynicotinic acid CAS No. 38025-90-0

2-Chloro-6-hydroxynicotinic acid

Cat. No.: B1415092
CAS No.: 38025-90-0
M. Wt: 173.55 g/mol
InChI Key: BSCFFOOWFVZSSK-UHFFFAOYSA-N
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Description

2-Chloro-6-hydroxynicotinic acid is an organic compound with the molecular formula C(_6)H(_4)ClNO(_3) It is a derivative of nicotinic acid, characterized by the presence of a chlorine atom at the second position and a hydroxyl group at the sixth position on the pyridine ring

Mechanism of Action

Target of Action

2-Chloro-6-hydroxynicotinic acid is a derivative of nicotinic acid, which is a precursor of the coenzyme nicotinamide adenine dinucleotide (NAD). The primary target of this compound is nicotinic acid dehydrogenase . This enzyme plays a crucial role in the conversion of nicotinic acid into 6-hydroxynicotinic acid .

Mode of Action

The interaction of this compound with its target, nicotinic acid dehydrogenase, results in the conversion of nicotinic acid into 6-hydroxynicotinic acid . This conversion is a significant step in the biochemical pathway involving this compound .

Biochemical Pathways

The biochemical pathway involving this compound is primarily the degradation of nicotinic acid . The first step in this pathway is the hydroxylation of nicotinic acid to 6-hydroxynicotinic acid, catalyzed by a molybdenum-containing hydroxylase . The subsequent steps involve the conversion of 6-hydroxynicotinic acid to 2,3,6-trihydroxypyridine through 2,5-dihydroxypiridine . The trihydroxylated pyridine ring is then saturated to 5,6-dihydroxypiperidine-2-one, followed by the oxidation of the C6 hydroxyl group, resulting in 3-hydroxypiperidine-2,6-dione .

Result of Action

The result of the action of this compound is the production of 6-hydroxynicotinic acid, a compound of significant research value as a pharmaceutical intermediate . This compound plays a crucial role in the synthesis of nitrogen-containing heterocyclic compounds, which are important in chemical pesticides . It also serves as a regulator by binding to transcriptional regulators associated with nicotinic acid metabolism .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound should be stored in a dark place, sealed, and at room temperature to maintain its stability . Additionally, the compound’s action, efficacy, and stability can be affected by the presence of other chemicals in its environment.

Biochemical Analysis

Biochemical Properties

2-Chloro-6-hydroxynicotinic acid plays a significant role in biochemical reactions, particularly in the degradation of nicotinic acid. It interacts with enzymes such as 6-hydroxynicotinate 3-monooxygenase, a flavin-dependent monooxygenase that catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine . This interaction is crucial for the degradation of nicotinic acid by aerobic bacteria. Additionally, this compound may interact with other biomolecules involved in nicotinic acid metabolism, influencing various biochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the synthesis of lipids, thereby reducing the weight of accumulated fat in warm-blooded animals . This compound’s impact on cellular metabolism and gene expression highlights its potential as a biochemical tool for studying metabolic regulation and lipid metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. It binds to 6-hydroxynicotinate 3-monooxygenase, facilitating the decarboxylative hydroxylation reaction . This enzyme interaction is essential for the compound’s role in nicotinic acid degradation. Additionally, this compound may act as an inhibitor or activator of other enzymes, influencing various biochemical pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation are influenced by factors such as pH and temperature . Over time, the compound may degrade, leading to changes in its biochemical activity and long-term effects on cellular function. These temporal effects are crucial for understanding the compound’s behavior in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as lipid synthesis inhibition and weight reduction . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies. Understanding the dosage effects is essential for evaluating the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the degradation of nicotinic acid. It interacts with enzymes such as 6-hydroxynicotinate 3-monooxygenase, which catalyzes the conversion of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine . This metabolic pathway is crucial for the compound’s role in nicotinic acid metabolism and its impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation within cells . Understanding these interactions is essential for elucidating the compound’s cellular distribution and its potential effects on cellular function.

Subcellular Localization

This compound’s subcellular localization is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific cellular compartments or organelles, influencing its activity and function

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-6-hydroxynicotinic acid can be synthesized through several methods. One common approach involves the chlorination of 6-hydroxynicotinic acid. The reaction typically uses thionyl chloride (SOCl(_2)) or phosphorus oxychloride (POCl(_3)) as chlorinating agents under reflux conditions. The reaction proceeds as follows:

6-Hydroxynicotinic acid+SOCl22-Chloro-6-hydroxynicotinic acid+HCl+SO2\text{6-Hydroxynicotinic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 6-Hydroxynicotinic acid+SOCl2​→2-Chloro-6-hydroxynicotinic acid+HCl+SO2​

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for yield and purity, typically involving continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-hydroxynicotinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction Reactions: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN(_3)) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH(_4)).

Major Products

    Substitution: Formation of 2-aminonicotinic acid or 2-thiocyanato-6-hydroxynicotinic acid.

    Oxidation: Formation of 2-chloro-6-oxonicotinic acid.

    Reduction: Formation of 6-hydroxynicotinic acid.

Scientific Research Applications

2-Chloro-6-hydroxynicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxynicotinic acid: Lacks the chlorine atom, making it less reactive in substitution reactions.

    2-Chloronicotinic acid: Lacks the hydroxyl group, affecting its solubility and reactivity.

    Nicotinic acid: The parent compound, lacking both the chlorine and hydroxyl groups, used primarily as a vitamin (niacin).

Uniqueness

2-Chloro-6-hydroxynicotinic acid is unique due to the combination of the chlorine and hydroxyl groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

2-chloro-6-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO3/c7-5-3(6(10)11)1-2-4(9)8-5/h1-2H,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCFFOOWFVZSSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652072
Record name 2-Chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38025-90-0
Record name 2-Chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-hydroxy-nicotinic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 500-mL round-bottom flask was charged with 2,6-dichloronicotinic acid (25.0 g, 130 mmol), NaOH solution (325 mL, 2N) and the solution was refluxed at 129° C. for 4 hours. The reaction mixture was cooled to room temperature and acidified with a 6N aq. HCl solution. The resulting precipitate was filtered and dried under reduced pressure yielding to the desired product (19.87 g, 88%).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
325 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
88%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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